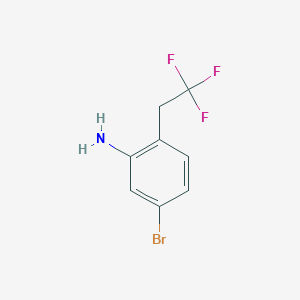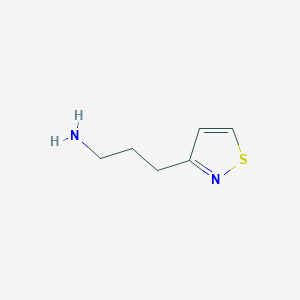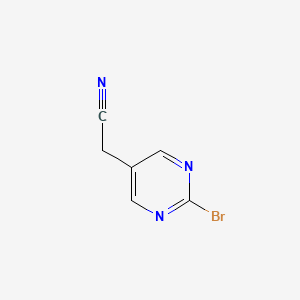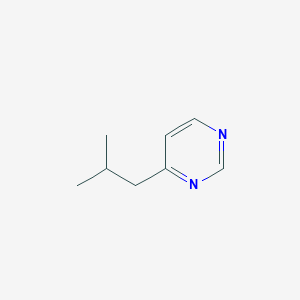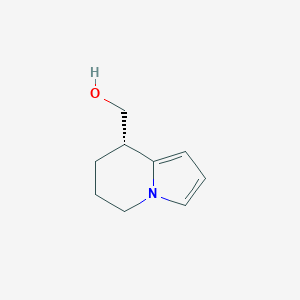
1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldihexadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is a synthetic organic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a dihydropyrimidine core and long aliphatic chains, makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) typically involves the condensation of appropriate aldehydes and urea or thiourea under acidic or basic conditions. The reaction may proceed through a Biginelli reaction, which is a well-known method for synthesizing dihydropyrimidines. The reaction conditions often include the use of catalysts such as Lewis acids (e.g., zinc chloride) or Bronsted acids (e.g., hydrochloric acid).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for achieving high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Wirkmechanismus
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydropyrimidine derivatives: Compounds with similar dihydropyrimidine cores but different substituents.
Long-chain ketones: Compounds with similar aliphatic chains but different core structures.
Uniqueness
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(hexadecan-1-one) is unique due to its combination of a dihydropyrimidine core and long aliphatic chains. This structure imparts specific properties, such as enhanced lipophilicity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
32644-62-5 |
|---|---|
Molekularformel |
C36H70N2O2 |
Molekulargewicht |
563.0 g/mol |
IUPAC-Name |
1-(3-hexadecanoyl-1,3-diazinan-1-yl)hexadecan-1-one |
InChI |
InChI=1S/C36H70N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-35(39)37-32-29-33-38(34-37)36(40)31-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI-Schlüssel |
YVUCHERXMJYDBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


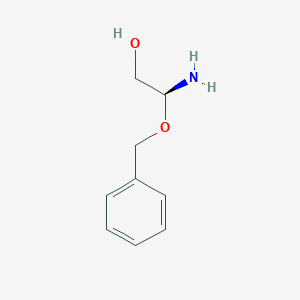
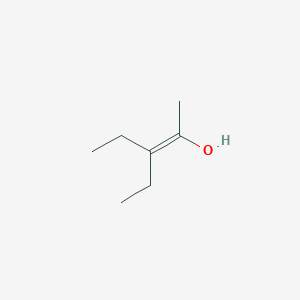
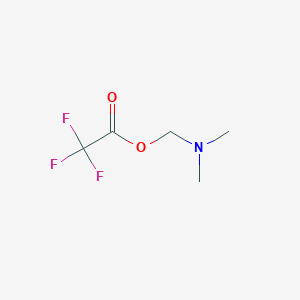
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
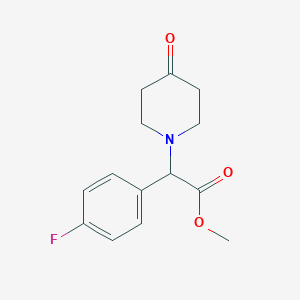
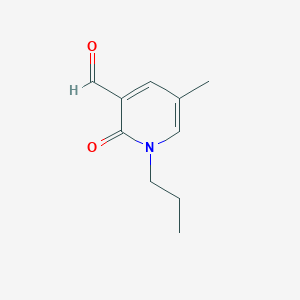
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)
